N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide is a complex organic compound that features both indole and benzodioxepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and benzodioxepine intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzodioxepine moiety can be synthesized through the cyclization of catechol derivatives with appropriate dihalides .
The final step involves the coupling of the indole and benzodioxepine intermediates through an amide bond formation. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the key steps and the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate (CAN).
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Benzodioxepine derivatives: Compounds with similar benzodioxepine moieties used in medicinal chemistry.
Uniqueness
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide is unique due to the combination of the indole and benzodioxepine moieties in a single molecule. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(3-propanoylindol-1-yl)acetamide |
InChI |
InChI=1S/C24H26N2O5/c1-3-20(27)18-14-26(19-8-5-4-7-17(18)19)15-24(28)25-13-16-11-22-23(12-21(16)29-2)31-10-6-9-30-22/h4-5,7-8,11-12,14H,3,6,9-10,13,15H2,1-2H3,(H,25,28) |
InChI Key |
FNVHQLLDGAAPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3OC)OCCCO4 |
Origin of Product |
United States |
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